

Physical and chemical properties of 6-methoxy-1H-quinolin-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxyquinolin-4-OL

Cat. No.: B189883

[Get Quote](#)

An In-depth Technical Guide: Physical and Chemical Properties of 6-methoxy-1H-quinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-1H-quinolin-4-one is a heterocyclic organic compound belonging to the quinolinone class. The quinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.^{[1][2]} Consequently, 6-methoxy-1H-quinolin-4-one and its derivatives are of significant interest in medicinal chemistry and drug development, serving as crucial intermediates for the synthesis of potential therapeutic agents.^{[3][4]} This document provides a comprehensive overview of the physical and chemical properties of 6-methoxy-1H-quinolin-4-one, detailed experimental protocols, and an exploration of its relevant biological context.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 6-methoxy-1H-quinolin-4-one are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physical and Chemical Data for 6-methoxy-1H-quinolin-4-one

Property	Value	Reference
IUPAC Name	6-methoxy-1H-quinolin-4-one	
CAS Number	13788-72-2	[5]
Molecular Formula	C ₁₀ H ₉ NO ₂	[5]
Molecular Weight	175.18 g/mol	[5]
Melting Point	251-252 °C	[5]
Boiling Point	321.5 °C at 760 mmHg	[5]
Density	1.199 g/cm ³	[5]
Flash Point	148.2 °C	[5]
Predicted pKa	4.35 ± 0.20	[6]

Spectral Data

Spectroscopic data is critical for the structural elucidation and purity assessment of 6-methoxy-1H-quinolin-4-one.

Table 2: Predicted ¹H NMR Spectral Data

Solvent: DMSO

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment	Reference
3.817	s	3H	-	-OCH ₃	[5]
5.975	d	1H	7.6	C3-H	[5]
7.270	dd	1H	3.2, 9.2	C7-H	[5]
7.477	s	1H	-	C5-H	[5]
7.492	d	1H	5.6	C2-H	[5]
7.818	s	1H	-	C8-H	[5]

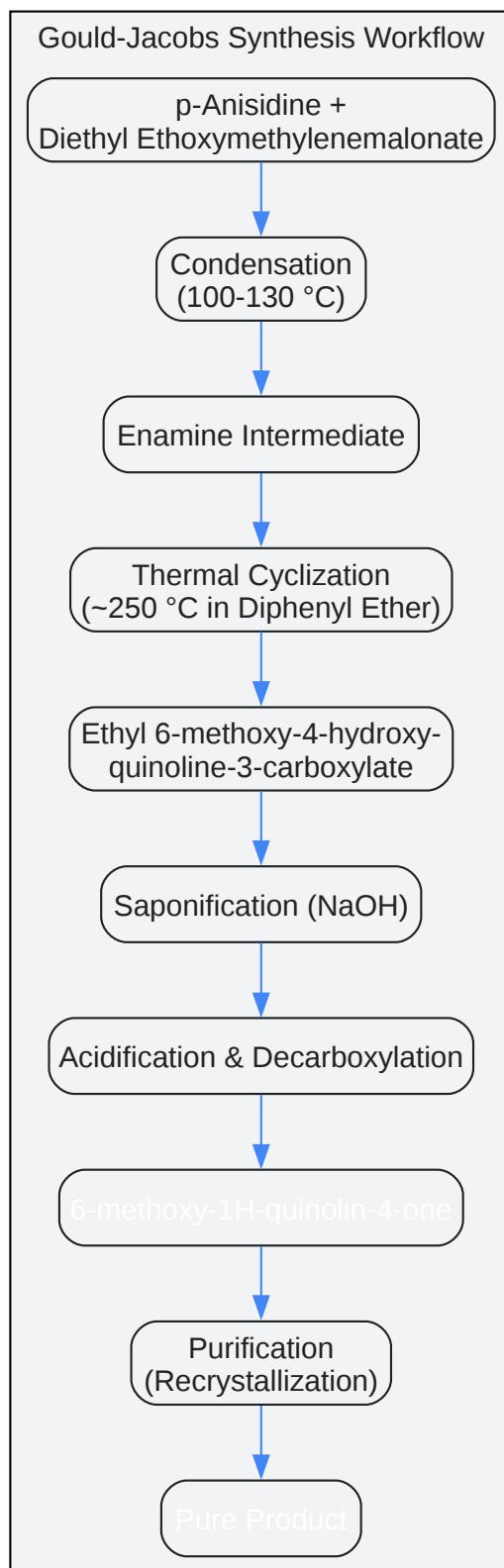
2.1 Mass Spectrometry

Mass spectrometry for 6-methoxy-1H-quinolin-4-one would be expected to show a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight (175.18). The fragmentation pattern would provide further structural information.

2.2 Infrared (IR) Spectroscopy

The IR spectrum of 6-methoxy-1H-quinolin-4-one would exhibit characteristic absorption bands. Key expected peaks include:

- N-H stretching: A broad band around 3300-3500 cm⁻¹
- C=O stretching (ketone): A strong absorption band around 1630-1680 cm⁻¹
- C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region
- C-O-C stretching (ether): Bands in the 1000-1300 cm⁻¹ region

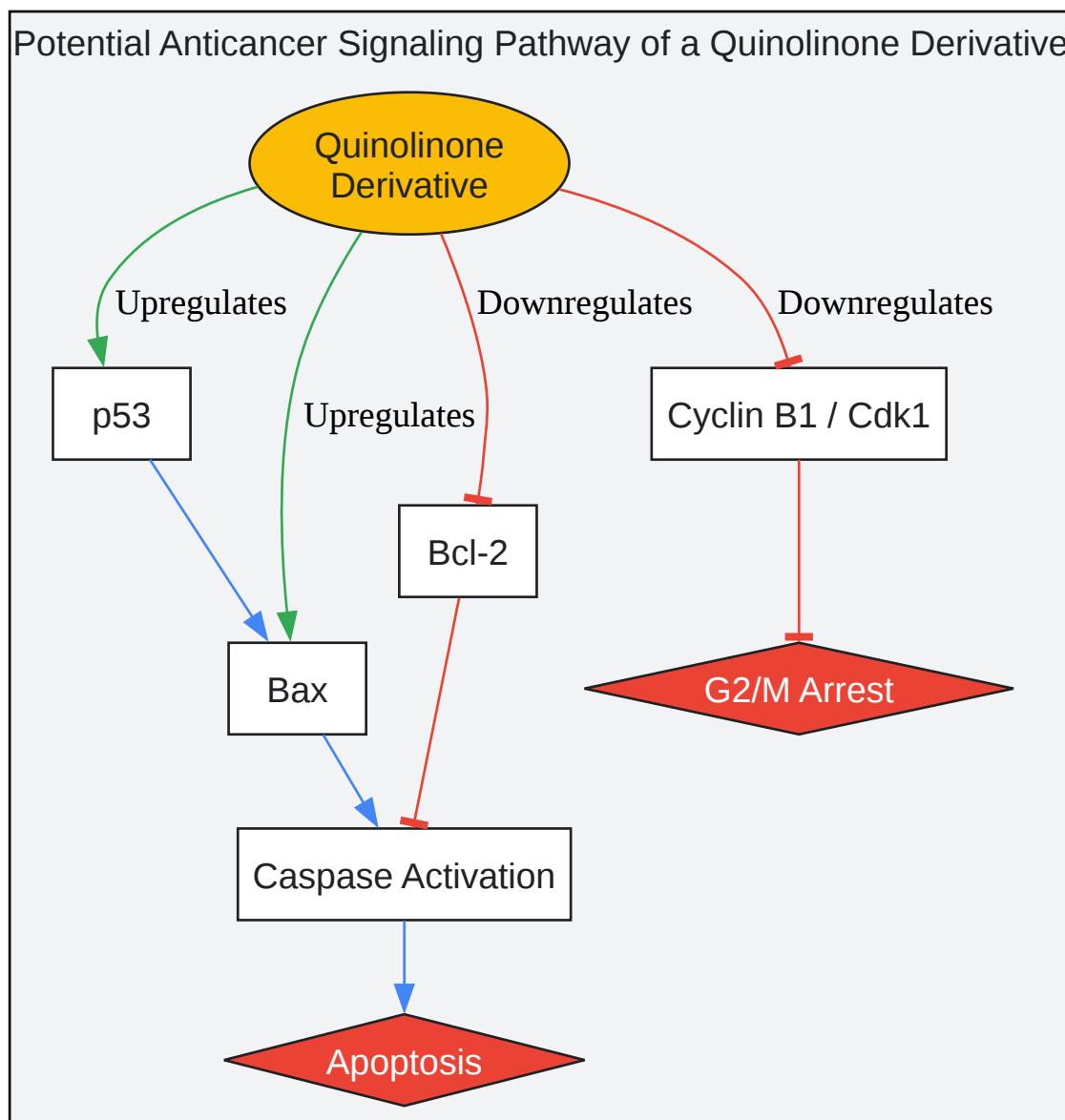

Experimental Protocols

3.1 Synthesis via Gould-Jacobs Reaction

The synthesis of quinolin-4-ones is commonly achieved through methods like the Gould-Jacobs reaction or Camps cyclization.^{[2][7]} The Gould-Jacobs reaction is a versatile method that involves the reaction of an aniline with an ethoxymethylenemalonate derivative followed by thermal cyclization.

Methodology:

- Condensation: p-Anisidine (1 equivalent) is reacted with diethyl ethoxymethylenemalonate (1 equivalent). The mixture is heated, typically at 100-130 °C, to facilitate the condensation reaction and elimination of ethanol, forming an intermediate enamine.
- Cyclization: The resulting diethyl (4-methoxyanilino)methylenemalonate intermediate is heated to a higher temperature (around 250 °C) in a high-boiling point solvent such as diphenyl ether. This high temperature induces an intramolecular cyclization (electrocyclization) to form the quinoline ring system.
- Saponification and Decarboxylation: The resulting ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate is saponified using a base (e.g., NaOH) to hydrolyze the ester to a carboxylic acid. Subsequent heating in an acidic medium leads to decarboxylation, yielding 6-methoxy-1H-quinolin-4-one.
- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.


[Click to download full resolution via product page](#)

Gould-Jacobs synthesis of 6-methoxy-1H-quinolin-4-one.

Biological Activity and Signaling Pathways

Quinolin-4-one derivatives are recognized for their broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.^[2] Their mechanism of action often involves interference with key cellular processes.

For instance, certain substituted quinolin-4-one compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.^[8] One studied mechanism involves the modulation of the Bcl-2 family of proteins and cell cycle arrest.^[8] A related compound, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, was found to induce apoptosis in ovarian cancer cells by decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax, while also upregulating the tumor suppressor p53.^[8] Furthermore, it caused G2/M phase cell cycle arrest by down-regulating cyclin B1 and cdk1.^[8] While this specific pathway was determined for a related molecule, it represents a plausible mechanism of action for quinolinone-based anticancer agents.

[Click to download full resolution via product page](#)

Apoptosis and cell cycle arrest pathway for a quinolinone derivative.

This guide provides foundational data for researchers working with 6-methoxy-1H-quinolin-4-one. The provided synthetic and mechanistic information serves as a starting point for further investigation and application in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Methoxyquinolin-4(1H)-one, CAS No. 13788-72-2 - iChemical [ichemical.com]
- 6. 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one | 3954-50-5 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 6-methoxy-1H-quinolin-4-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189883#physical-and-chemical-properties-of-6-methoxy-1h-quinolin-4-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com